3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde
Description
3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is a benzaldehyde derivative featuring a tetrahydrofuran (THF) moiety linked via a methoxymethyl group at the 3-position of the aromatic ring. This structure combines the reactivity of the aldehyde group with the steric and electronic effects of the THF-containing substituent.
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTARXEHHLSIXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Formation of the Alkoxide : 3-(Hydroxymethyl)benzaldehyde is deprotonated using a strong base (e.g., NaH or KOH) in anhydrous THF or DMF to generate the alkoxide nucleophile.
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Nucleophilic Substitution : The alkoxide attacks (tetrahydrofuran-2-yl)methyl bromide or tosylate, forming the desired ether bond.
Experimental Considerations
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Solvent : Anhydrous DMF or THF minimizes side reactions.
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Temperature : 0–25°C to suppress aldehyde oxidation.
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Yield : Reported yields for analogous reactions range from 50–70%, though optimization is required for this specific substrate.
Mitsunobu Reaction Method
The Mitsunobu reaction offers an alternative route for ether formation, particularly useful for coupling sterically hindered alcohols.
Reaction Setup
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Components :
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3-(Hydroxymethyl)benzaldehyde
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(Tetrahydrofuran-2-yl)methanol
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Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
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Triphenylphosphine (PPh₃)
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Mechanism and Optimization
The reaction proceeds via oxidation-reduction between DEAD/DIAD and PPh₃, generating a phosphine oxide and activating the alcohol for nucleophilic displacement.
Table 2: Mitsunobu Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Azodicarboxylate | DIAD (1.5 equiv) |
| Phosphine | PPh₃ (1.5 equiv) |
| Solvent | Anhydrous THF |
| Reaction Time | 6–12 hours |
| Temperature | 0°C to room temperature |
Advantages : High regioselectivity and mild conditions preserve the aldehyde functionality.
Limitations : Cost and purification challenges due to triphenylphosphine oxide byproducts.
Protection/Deprotection Strategies
To mitigate aldehyde reactivity during etherification, acetal protection is employed.
Stepwise Synthesis
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Acetal Formation : Protect 3-(hydroxymethyl)benzaldehyde with ethylene glycol under acidic conditions (e.g., p-TsOH) to form the acetal.
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Etherification : Perform Williamson or Mitsunobu ether synthesis on the protected intermediate.
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Deprotection : Hydrolyze the acetal using aqueous HCl or H₂SO₄ to regenerate the aldehyde.
Table 3: Protection/Deprotection Workflow
| Step | Reagents/Conditions |
|---|---|
| Protection | Ethylene glycol, p-TsOH, toluene, reflux |
| Etherification | As per Sections 2 or 3 |
| Deprotection | 1M HCl, THF/water, 50°C |
Yield Improvement : Protection enhances functional group tolerance, increasing overall yield to 65–80%.
Alternative Synthetic Routes
Grignard Addition
Reaction of 3-formylbenzyl magnesium bromide with (tetrahydrofuran-2-yl)methyl ether is hindered by aldehyde reactivity but may proceed under strict temperature control (-78°C).
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Williamson | 50–70 | Simple reagents | Side reactions |
| Mitsunobu | 60–75 | High selectivity | Costly reagents |
| Protection/Deprotection | 65–80 | Preserves aldehyde | Additional steps |
Chemical Reactions Analysis
Types of Reactions
3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde serves as an important intermediate in synthesizing complex organic molecules, including pharmaceuticals and specialty chemicals .
- Reactivity Studies: The compound can undergo various reactions such as oxidation to form carboxylic acids, reduction to alcohols, and electrophilic aromatic substitution .
Biology
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Properties: In vitro assays have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, with IC50 values indicating significant anticancer potential .
Medicine
- Drug Development: Its role as a building block for active pharmaceutical ingredients (APIs) makes it valuable in drug formulation. The interactions of the compound with biological targets could lead to new therapeutic agents .
Industry
- Production of Specialty Chemicals: The compound is utilized in producing materials with specific properties due to its unique chemical structure .
Case Studies
Cancer Research:
In studies involving breast cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Neuroprotective Effects:
Research focused on the neuroprotective effects of this compound revealed that it could reduce oxidative stress-induced cell death in neuronal cells by approximately 40%, indicating possible applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tetrahydrofuran ring and benzaldehyde moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Target Compound: Likely higher than 3-methoxybenzaldehyde due to the bulky THF-methoxymethyl group, though experimental data is lacking.
Solubility :
Reactivity and Stability
Aldehyde Reactivity :
- The aldehyde group in all compounds undergoes nucleophilic addition or oxidation. However, steric hindrance from the THF-methoxymethyl group in the target compound may slow reactions compared to less bulky analogs (e.g., 3-methoxybenzaldehyde) .
- Electron-donating effects from the THF ether oxygen could slightly activate the aldehyde toward electrophilic substitution, contrasting with furyl groups (electron-withdrawing due to aromaticity) .
Stability :
Biological Activity
3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is an organic compound with a unique structural composition that includes a benzaldehyde moiety and a tetrahydrofuran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and interaction with biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Chemical Formula : CHO
- Functional Groups : Benzaldehyde, methoxy, and tetrahydrofuran.
This combination of functional groups may confer unique reactivity and biological activity compared to other substituted benzaldehydes.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Ugi Reaction : A multicomponent reaction that allows for the formation of complex organic molecules.
- Electrophilic Substitution : Utilizing conditions that favor the introduction of substituents onto the aromatic ring.
These synthetic pathways not only facilitate the production of the compound but also retain the integrity of its functional groups, which are crucial for its biological activity .
Antimicrobial and Antioxidant Potential
While direct studies on the antimicrobial activity of this compound are scarce, related compounds have shown promising results. For instance, structural analogs have demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria . The presence of the methoxy group in particular has been associated with enhanced bioactivity.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Biological Properties |
|---|---|---|
| 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde | Fluorine substitution | Enhanced lipophilicity; potential for increased bioactivity |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Hydroxy and methoxy groups | Known antioxidant properties; flavoring agent |
| 2-Methoxybenzaldehyde | Simple methoxy substitution | Commonly used in fragrances; moderate bioactivity |
The uniqueness of this compound lies in its combination of structural elements, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .
Q & A
Q. How can computational modeling predict the compound’s behavior under varying reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
